3-(3-Bromophenyl)piperidine-2,6-dione
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Overview
Description
3-(3-Bromophenyl)piperidine-2,6-dione: is a chemical compound with the molecular formula C11H10BrNO2 and a molecular weight of 268.11 g/mol . It is also known by its systematic name 2,6-Piperidinedione, 3-(3-bromophenyl)- . This compound is characterized by a piperidine ring substituted with a bromophenyl group at the 3-position and two keto groups at the 2 and 6 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)piperidine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate bromophenyl derivative and piperidine-2,6-dione.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst or reagent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: To ensure consistent production and quality.
Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperidine-2,6-dione derivatives .
Scientific Research Applications
Chemistry: 3-(3-Bromophenyl)piperidine-2,6-dione is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may be used in the development of new drugs or as a reference compound in biochemical studies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 3-(4-Bromophenyl)piperidine-2,6-dione
- 3-(3-Aminophenyl)piperidine-2,6-dione
- 3-(3-Chlorophenyl)piperidine-2,6-dione
Comparison: Compared to these similar compounds, 3-(3-Bromophenyl)piperidine-2,6-dione is unique due to the position and nature of the bromine substituent.
Properties
IUPAC Name |
3-(3-bromophenyl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-8-3-1-2-7(6-8)9-4-5-10(14)13-11(9)15/h1-3,6,9H,4-5H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPGNLUTTGLTEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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